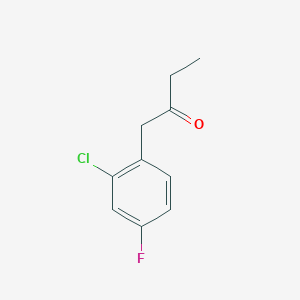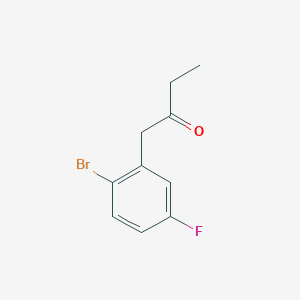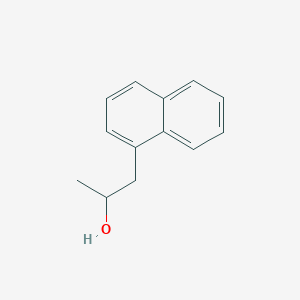
1-(2-Chloro-4-fluorophenyl)-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzene and 1-pentanol.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-chloro-4-fluorobenzene with magnesium in anhydrous ether to form 2-chloro-4-fluorophenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-pentanal under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products
Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-pentanone.
Reduction: this compound or 1-(2-Chloro-4-fluorophenyl)-pentane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-pentanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-4-fluorophenyl)-2-butanol: Similar structure but with a shorter carbon chain.
1-(2-Chloro-4-fluorophenyl)-2-hexanol: Similar structure but with a longer carbon chain.
1-(2-Chloro-4-fluorophenyl)-2-propanol: Similar structure but with a different carbon chain length.
Uniqueness
1-(2-Chloro-4-fluorophenyl)-2-pentanol is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with a pentanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-2-3-10(14)6-8-4-5-9(13)7-11(8)12/h4-5,7,10,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKZMNCFDMMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














